2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(benzoylamino)benzoate
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Overview
Description
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(benzoylamino)benzoate is an organic compound with a complex structure that includes biphenyl and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(benzoylamino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of biphenyl-4-carboxylic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-aminobenzoic acid in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(benzoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(benzoylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(benzoylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl 3-[(phenylcarbonyl)amino]benzoate
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Uniqueness
2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(benzoylamino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both biphenyl and benzoate moieties allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H21NO4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-benzamidobenzoate |
InChI |
InChI=1S/C28H21NO4/c30-26(22-16-14-21(15-17-22)20-8-3-1-4-9-20)19-33-28(32)24-12-7-13-25(18-24)29-27(31)23-10-5-2-6-11-23/h1-18H,19H2,(H,29,31) |
InChI Key |
YIZGMCZHZKXONQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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